
4-(2,2-dichloroethenyl)phenol
Overview
Description
4-(2,2-Dichloroethenyl)phenol is a chlorinated phenolic compound characterized by a dichloroethenyl (-CH=CCl₂) substituent at the para position of the phenol ring. It is primarily identified as a degradation intermediate of synthetic pyrethroid insecticides, such as cypermethrin and permethrin. During microbial or environmental degradation, ester hydrolysis of these pyrethroids yields metabolites like 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (DCVA), which further break down into simpler aromatic compounds, including phenol derivatives . The dichloroethenyl group contributes to its chemical reactivity and environmental persistence, making it a compound of interest in toxicology and environmental chemistry.
Preparation Methods
Chlorination of Phenol or o-Chlorophenol
A primary industrial method to prepare chlorinated phenols such as 4-(2,2-dichloroethenyl)phenol involves catalytic chlorination of phenol or o-chlorophenol under controlled conditions.
Process Overview
- Raw Materials: Phenol or o-chlorophenol
- Catalysts: A mixture of boric acid, diphenyl sulfide, and ferric chloride
- Reaction Conditions:
- Negative pressure maintained at approximately -0.08 to -0.09 MPa
- Temperature range: 10–80 °C for initial chlorination, then 20–80 °C for further chlorination
- Chlorine gas passed through the reaction mixture with continuous stirring and circulation of reactant liquor
Stepwise Reaction
- Initial Chlorination: Phenol is chlorinated in the presence of the catalyst mixture, under vacuum and controlled temperature, until phenol content drops below 0.5%. This produces a monochlorophenol mixture with a high yield of para-chlorophenol (≥65%).
- Further Chlorination: The monochlorophenol mixture is further chlorinated to produce 2,4-dichlorophenol crude product with content ≥85%.
- Purification: The crude product is purified by rectification to obtain high-purity this compound with content exceeding 99%.
Research Findings and Advantages
- The process yields an overall reaction efficiency of more than 95% with product purity above 99.5%.
- The use of the catalyst mixture significantly reduces production costs and improves catalyst life.
- Negative pressure helps in removing hydrogen chloride byproduct and maintaining reaction efficiency.
- Gas chromatographic analysis confirms the composition of intermediates and final products, ensuring quality control.
Table 1: Typical Reaction Parameters for Chlorination Process
Parameter | Range/Value | Notes |
---|---|---|
Pressure | -0.08 to -0.09 MPa | Negative pressure maintained |
Temperature (initial step) | 10–80 °C | Chlorine passed, stirring maintained |
Temperature (secondary step) | 20–80 °C | Further chlorination |
Catalyst composition mol ratio | FeCl3 : Diphenyl sulfide : Boric acid = 1:1:1 | Catalyst mixture ratio |
Reaction time | Until phenol <0.5% | Monitored by control analysis |
Product purity after rectification | ≥99.5% | High purity this compound |
This method is documented in patent CN106349025A and represents a robust industrial approach to chlorophenol derivatives preparation.
Synthesis via Reaction of 2,4-Dichlorophenol with Formaldehyde (Hydroxymethylation)
Another synthetic route involves the hydroxymethylation of 2,4-dichlorophenol to introduce a hydroxymethyl group at the 6-position, which is related to this compound derivatives.
Reaction Conditions
- Reactants: 2,4-Dichlorophenol, formaldehyde (37-40% aqueous solution)
- Base: Sodium hydroxide or lithium hydroxide monohydrate
- Temperature: Approximately 50 °C
- Time: 48 hours
Procedure
- Sodium hydroxide is dissolved in deionized water, followed by addition of 2,4-dichlorophenol.
- Formaldehyde solution is added, and the mixture is stirred at 50 °C for 48 hours.
- The reaction mixture changes color from light yellow to dark red, indicating progression.
- After completion, the pH is adjusted to ~3 with hydrochloric acid, causing precipitation of the product.
- The product is extracted with dichloromethane, washed, dried, and recrystallized to yield the hydroxymethylated phenol with a yield of ~76.7%.
Though this method focuses on hydroxymethyl derivatives, it demonstrates relevant synthetic strategies involving chlorinated phenols and electrophilic substitution reactions that can be adapted or serve as intermediates in related chlorophenol preparations.
General Phenol Preparation Methods Relevant to Chlorophenol Synthesis
Understanding phenol preparation is foundational since chlorophenols are typically synthesized by chlorination of phenol derivatives.
- From Haloarenes: Chlorobenzene fused with sodium hydroxide at high temperature and pressure yields sodium phenoxide, which upon acidification gives phenol.
- From Benzenesulfonic Acid: Sulfonation of benzene followed by fusion with sodium hydroxide and acidification produces phenol.
- From Diazonium Salts: Hydrolysis of diazonium salts formed from aromatic amines yields phenols.
- From Cumene Process: Oxidation of cumene to cumene hydroperoxide followed by acid-catalyzed cleavage produces phenol and acetone.
These methods provide the phenol or chlorophenol starting materials for further chlorination to produce this compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dichloroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dichloroethenyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo further substitution reactions at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
4-(2,2-dichloroethenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-dichloroethenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the dichloroethenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 4-(2,2-dichloroethenyl)phenol, differing in substituent groups, positions, or functional moieties:
2-Chloro-4-ethylphenol (CAS: 18979-90-3)
- Structure: Chlorine at the ortho position and an ethyl group at the para position of phenol.
- Properties : Higher hydrophobicity due to the ethyl group compared to the dichloroethenyl group. Used in organic synthesis and as a precursor in agrochemicals .
- Environmental Impact: Less reactive than this compound due to the absence of the electron-withdrawing dichloroethenyl group.
4-(2-Chloroethoxy)phenol (CAS: 100238-55-9)
- Structure : Chloroethoxy (-OCH₂CH₂Cl) substituent at the para position.
- Properties: Increased solubility in polar solvents due to the ether linkage. No data on environmental persistence or toxicity in the provided evidence .
- Key Difference : The chloroethoxy group introduces different metabolic pathways, likely involving ether cleavage rather than dechlorination.
4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol (CAS: 3380-44-7)
- Structure: Four chlorine atoms distributed across the phenol and phenoxy groups.
- Used as a fungicide or bactericide .
- Environmental Behavior: Greater persistence compared to mono- or di-chlorinated phenols.
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (DCVA)
- Structure : Cyclopropane ring with a dichloroethenyl group and methyl substituents.
- Role: A primary metabolite of pyrethroids like cypermethrin, which degrades into smaller aromatic compounds like this compound .
- Key Difference: The cyclopropane ring in DCVA confers rigidity and stability, whereas this compound lacks this feature, making it more reactive.
Physicochemical Properties and Reactivity
Property | This compound | 2-Chloro-4-ethylphenol | 4-(2-Chloroethoxy)phenol | DCVA |
---|---|---|---|---|
Molecular Weight | ~191 (estimated) | 156.6 | 186.6 | ~300 (varies by ester group) |
Solubility | Low (hydrophobic) | Low | Moderate (polar ether) | Very low (ester-dominated) |
Reactivity | High (dichloroethenyl group) | Moderate | Low | Moderate (ester hydrolysis) |
Environmental Half-life | Moderate (reactive group) | High (stable) | Unknown | Short (rapid degradation) |
Degradation Pathways and Environmental Impact
- This compound: Forms via hydrolysis of pyrethroids (e.g., cypermethrin) and further degrades into aliphatic acids (e.g., acetic acid) or simpler phenols . The dichloroethenyl group may undergo dechlorination or oxidation, releasing chloroacetic acid.
- DCVA: Breaks down into CO₂ and chlorinated intermediates, with this compound as a transient metabolite .
- 2-Chloro-4-ethylphenol: Degrades via microbial dechlorination or alkyl chain oxidation, yielding less toxic products .
Toxicity and Regulatory Considerations
- 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol: Classified as highly toxic, with stringent regulatory limits due to bioaccumulation risks .
- Pyrethroid Metabolites (e.g., DCVA) : Generally less toxic than parent compounds but contribute to long-term ecological risks .
Q & A
Q. Basic: What are the recommended methods for synthesizing 4-(2,2-dichloroethenyl)phenol in laboratory settings?
Methodological Answer:
The synthesis of this compound can involve halogenation or substitution reactions targeting the phenolic ring. A plausible route is the reaction of 4-hydroxystyrene with chlorine gas under controlled conditions to introduce dichloroethenyl groups. Key considerations include:
- Solvent Selection: Use non-polar solvents (e.g., hexanes) to stabilize intermediates and minimize side reactions .
- Hazard Mitigation: Conduct thorough risk assessments for chlorine gas handling, gas evolution during reactions, and compatibility with equipment (e.g., oil bubblers for pressure regulation) .
- Purification: Column chromatography or recrystallization (using solvents like ethyl acetate/hexane mixtures) can isolate the product. Monitor purity via TLC or HPLC.
Q. Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Characterization should combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze - and -NMR spectra to confirm the phenolic hydroxyl group (δ ~5.5 ppm in DMSO-d6) and dichloroethenyl protons (δ ~6.2–6.8 ppm) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 203.97 (CHClO).
- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparisons with standards are critical .
Q. Advanced: What analytical techniques are suitable for detecting degradation products of this compound in environmental samples?
Methodological Answer:
Environmental degradation pathways (e.g., hydrolysis, photolysis) generate metabolites such as 3-phenoxybenzoic acid or dichlorovinyl derivatives. Detection strategies include:
- GC-MS: Derivatize polar metabolites (e.g., silylation for phenolic groups) and analyze using electron ionization (EI) modes. Monitor characteristic fragments (e.g., m/z 162 for dichloroethenyl cleavage) .
- LC-QTOF-MS: Combine with solid-phase extraction (SPE) for trace-level detection in water or soil. Use isotope-labeled internal standards for quantification .
- Metabolite Identification: Compare fragmentation patterns with databases (e.g., NIST) or synthesized reference standards .
Q. Advanced: How do computational models predict the environmental persistence of this compound?
Methodological Answer:
Quantitative Structure-Property Relationship (QSPR) models and neural networks estimate parameters like half-life () and bioaccumulation potential:
- QSPR Inputs: Molecular descriptors (e.g., logP, topological surface area) predict solubility and biodegradability. For this compound, logP ≈ 3.2 suggests moderate hydrophobicity .
- Neural Network Training: Use datasets from analogous compounds (e.g., pyrethroids) to model photodegradation rates in aqueous systems .
- Validation: Cross-check predictions with experimental data from accelerated UV exposure tests .
Q. Advanced: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Assessment: Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) to evaluate risks associated with chlorine gas exposure and reactive intermediates .
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and fume hoods for synthesis steps.
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Collect halogenated waste separately for incineration .
Q. Basic: What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
- Density: Estimated at ~1.35 g/cm³ (similar to structurally related acetates) .
- Solubility: Low water solubility (~10 mg/L at 25°C); use DMSO or acetone for stock solutions.
- Stability: Susceptible to UV degradation; store in amber vials at 4°C under inert atmosphere .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from impurity profiles or assay variability. Mitigation strategies include:
- Batch Reproducibility: Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm compound identity across batches .
- Bioassay Standardization: Include positive controls (e.g., permethrin for insecticidal activity comparisons) and validate cell lines/pathogens .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Properties
CAS No. |
83671-20-9 |
---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
4-(2,2-dichloroethenyl)phenol |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5,11H |
InChI Key |
DQQXPDAVLLJOGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=C(Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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